An In-Depth Technical Guide to (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl: A Cornerstone for Chiral Architectures
An In-Depth Technical Guide to (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl: A Cornerstone for Chiral Architectures
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
In the landscape of asymmetric synthesis and advanced materials science, the ability to construct molecules with precise three-dimensional control is paramount. Among the privileged chiral scaffolds available to the modern chemist, the C₂-symmetric 1,1'-bi-2-naphthol (BINOL) framework stands as a pillar of innovation. This guide delves into the properties and applications of a key derivative that has unlocked a vast potential for ligand design and material engineering: (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl (CAS Number 173831-50-0).
This compound is not merely an intermediate; it is a strategic precursor, meticulously designed to facilitate the synthesis of highly tailored chiral ligands and functional materials. The methoxymethyl (MOM) ether protecting groups are the key to its utility, serving a dual role: they shield the reactive hydroxyl groups of the parent (R)-BINOL and, critically, act as powerful directing groups for regioselective functionalization of the binaphthyl backbone. This guide will elucidate the foundational properties of this compound, detail its synthesis and strategic modification, and provide field-proven insights into its application in asymmetric catalysis and organic electronics, supported by quantitative data and detailed experimental protocols.
Core Properties and Specifications
(R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is a stable, crystalline solid that serves as an ideal starting material for multi-step synthetic sequences. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 173831-50-0 | [1][2] |
| IUPAC Name | (1R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | [1] |
| Synonyms | (R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl, (R)-MOM-BINOL | [2] |
| Molecular Formula | C₂₄H₂₂O₄ | [1] |
| Molecular Weight | 374.44 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder | [3] |
| Melting Point | 100 - 105 °C | [3] |
| Optical Rotation | [α]²⁰/D +91° to +95° (c = 1 in CHCl₃) | [3] |
| Solubility | Soluble in THF, dichloromethane, ethyl acetate | |
| Storage | Store at room temperature, protected from light and moisture | [3] |
Synthesis and Purification: A Reliable and Scalable Protocol
The preparation of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is a robust procedure starting from the commercially available and relatively inexpensive (R)-BINOL. The protection of the hydroxyl groups as MOM ethers is a critical step that enables the subsequent regioselective functionalization.
Synthetic Workflow
The overall transformation is a Williamson ether synthesis, where the phenoxide ions of BINOL are generated by a strong base and subsequently reacted with chloromethyl methyl ether.
Caption: Workflow for the synthesis of (R)-MOM-BINOL.
Detailed Experimental Protocol
This protocol is adapted from reliable literature procedures, such as those published in Organic Syntheses.[1]
Materials:
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or N,N-Diisopropylethylamine (DIPEA)
-
Chloromethyl methyl ether (MOM-Cl)
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Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., toluene/hexane or ethyl acetate/petroleum ether)
Procedure:
-
Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add (R)-BINOL (1.0 eq) to an oven-dried, three-necked flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (or DCM) to dissolve or suspend the (R)-BINOL. Cool the mixture to 0 °C using an ice bath.
-
Deprotonation: Slowly add sodium hydride (2.2 eq) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15-30 minutes after the addition is complete. The mixture should become a clear solution of the sodium binaphthoxide.
-
Etherification: Add chloromethyl methyl ether (2.2 eq) dropwise via syringe to the reaction mixture at 0 °C.
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Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl as a white or pale-yellow crystalline solid.
The Cornerstone Application: A Gateway to 3,3'-Disubstituted BINOL Ligands
The primary and most impactful application of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is its role as a precursor to a vast library of 3,3'-disubstituted BINOL ligands. The MOM groups are excellent ortho-directing groups in directed ortho-metalation (DoM) reactions.[4][5] This strategy provides a reliable and regioselective method to introduce a wide variety of functional groups at the positions adjacent to the hydroxyl groups, a location critical for tuning the steric and electronic properties of the resulting chiral ligand.
The Directed ortho-Metalation (DoM) Strategy
The process involves the deprotonation of the 3 and 3' positions of the binaphthyl core using a strong organolithium base, followed by quenching the resulting dianion with an electrophile.
Caption: Synthesis of 3,3'-disubstituted BINOL ligands via DoM.
This methodology is exceptionally powerful because the choice of electrophile is vast, allowing for the introduction of halogens, alkyl, aryl, silyl, phosphinyl, and carbonyl-containing groups, among others. Each new substituent dramatically alters the ligand's properties, enabling fine-tuning for specific catalytic applications.
Application in Asymmetric Catalysis: The Addition of Organozincs to Aldehydes
One of the benchmark reactions to evaluate the efficacy of new chiral ligands is the enantioselective addition of dialkylzinc reagents to aldehydes, yielding valuable chiral secondary alcohols. Ligands derived from (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl have demonstrated exceptional performance in this transformation.
Catalytic Rationale and Mechanism
The 3,3'-disubstituted BINOL ligands, upon deprotonation, form chiral complexes with Lewis acidic metals, most notably titanium(IV) isopropoxide. This in situ generated BINOL-Ti complex is the active catalyst. The bulky substituents at the 3,3'-positions create a well-defined chiral pocket around the titanium center. The aldehyde coordinates to this chiral Lewis acid, activating it towards nucleophilic attack. The dialkylzinc reagent then delivers the alkyl group to one enantiotopic face of the aldehyde, dictated by the steric environment of the ligand.
Caption: Simplified catalytic cycle for BINOL-Ti catalyzed addition of Et₂Zn to aldehydes.
Performance Data
The strategic placement of substituents at the 3,3'-positions significantly impacts the enantioselectivity. Research has shown that introducing bulky or electronically tuned groups can enhance catalytic performance. For instance, a study by Zhang et al. demonstrated the effectiveness of 3-substituted (S)-BINOL ligands in the asymmetric ethylation of various aldehydes.[6]
| Aldehyde (Substrate) | Ligand Substituent (at 3-position) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Benzaldehyde | 1H-Benzimidazol-1-yl | 99 | 91 | [6] |
| 4-Chlorobenzaldehyde | 1H-Benzimidazol-1-yl | 99 | 89 | [6] |
| 4-Methoxybenzaldehyde | 1H-Benzimidazol-1-yl | 98 | 85 | [6] |
| 2-Naphthaldehyde | 1H-Benzimidazol-1-yl | 99 | 88 | [6] |
| Cinnamaldehyde | 1H-Benzimidazol-1-yl | 97 | 82 | [6] |
These results underscore the power of modifying the BINOL scaffold, a process enabled by the unique reactivity of the MOM-protected precursor, CAS 173831-50-0. The ability to achieve high yields and enantioselectivities across a range of substrates is a testament to the effectiveness of this ligand design strategy.
Application in Organic Electronics: Engineering Chiral Materials
Beyond catalysis, the rigid, chiral, and electronically active binaphthyl scaffold is finding increasing use in materials science, particularly in the field of organic light-emitting diodes (OLEDs). Specifically, derivatives of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl are being explored as chiral dopants to induce circularly polarized luminescence (CPL). CPL is the differential emission of left- and right-handed circularly polarized light, a property with potential applications in 3D displays, quantum computing, and secure communications.
Rationale for Use in OLEDs
When a chiral molecule, such as a 3,3'-disubstituted binaphthyl derivative, is doped into an emissive layer of an OLED, it can impart its chirality to the surrounding achiral emitter molecules. This chiral induction leads to the emission of circularly polarized light. The dihedral angle of the binaphthyl unit and the nature of the substituents at the 3,3'-positions are critical in determining the efficiency of this chiral transfer and the overall performance of the device.
A study by Li et al. demonstrated this principle by synthesizing a series of chiral binaphthyl derivatives and using them as dopants in an OLED with the achiral fluorescent polymer F8BT as the emitter.[7] Their findings show a direct correlation between the structure of the chiral dopant and the device's CPL performance.
Device Performance Data
The following table summarizes the performance of a circularly polarized OLED (CP-OLED) using a 3,3'-disubstituted binaphthyl derivative as a chiral dopant. The dissymmetry factor, |gEL|, is a measure of the degree of circular polarization in the electroluminescence.
| Device Configuration | Max. Brightness (cd/m²) | Turn-on Voltage (V) | Max. |gEL| | Reference | | ---------------------------------------------------- | ----------------------- | ------------------- | -------------------- | --------- | | F8BT + 5% (R/S)-3,3'-disubstituted binaphthyl dopant | > 10,500 | < 4.5 | 1.86 x 10⁻² |[7] |
This performance highlights the potential of using derivatives of CAS 173831-50-0 to create high-performance optoelectronic devices with unique chiral properties. The high brightness and significant dissymmetry factor are promising metrics for the future development of CPL-based technologies.
Conclusion and Future Outlook
(R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is far more than a simple protected diol. It is a master key that unlocks a world of chiral molecular design. Its true value lies in the strategic placement of MOM groups, which provides chemists with a reliable and versatile handle for introducing functionality at the critical 3 and 3' positions of the binaphthyl scaffold. This capability has led to the development of highly effective ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure molecules with high efficiency and selectivity.
Furthermore, the translation of this structural control into the realm of materials science is opening new frontiers in organic electronics. The ability to engineer molecules that can induce chirality in emissive materials paves the way for next-generation displays and photonic devices. For researchers in drug development, the ability to rapidly synthesize a library of ligands to screen for optimal catalytic activity is invaluable. For materials scientists, the robust and tunable nature of the binaphthyl core provides a powerful platform for creating novel functional materials. As the demand for molecular chirality continues to grow, the foundational role of precursors like CAS 173831-50-0 will only become more significant.
References
-
Pu, L. (2004). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 104(3), 1341-1379. [Link]
-
Li, M., et al. (2021). Controllable Circularly Polarized Electroluminescence Performance Improved by the Dihedral Angle of Chiral-Bridged Binaphthyl-Type Dopant Inducers. ACS Applied Materials & Interfaces, 13(49), 59049–59059. [Link]
-
ResearchGate. Synthesis and Application of 3,3′-Diarylmethyl BINOLs. [Link]
-
Zhang, Y., et al. (2010). Synthesis and application of 3-substituted (S)-BINOL as chiral ligands for the asymmetric ethylation of aldehydes. Chirality, 22(9), 820-826. [Link]
-
Cheng, Y., et al. (2020). Binaphthol-based chiral host molecules for efficient solution-processed circularly polarized OLEDs. Chemical Communications, 56(84), 12757-12760. [Link]
-
Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1535. [Link]
-
Ferreira, S. B., et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 27(24), 8996. [Link]
-
DEStech Transactions on Computer Science and Engineering. (2017). BINOL-Ti Complex in Asymmetric Catalysis. [Link]
-
Digital CSIC. (2018). Readily Available Highly Active [Ti]-Adamantyl-BINOL Catalysts for the Enantioselective Alkylation of Aldehydes. [Link]
-
Chemical Communications. (2020). (R)-Binaphthyl derivatives as chiral dopants: substituent position controlled circularly polarized luminescence in liquid crystals. [Link]
-
Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
-
Royal Society of Chemistry. (2022). Synthesis and properties of binaphthyl chiral thermally activated delayed fluorescence molecules using thioxanthone as acceptor. [Link]
-
PubMed. (2007). Highly enantioselective phenylacetylene additions to ketones catalyzed by (S)-BINOL-Ti complex. [Link]
-
ResearchGate. (2014). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. [Link]
-
MDPI. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
-
Andrew G. Myers Research Group, Harvard University. Directed Ortho Metalation. [Link]
-
ResearchGate. (2025). Chiral Organic Crystals of Binaphthyl Derivatives: Crystallinity-Enhanced CPL Performance. [Link]
-
Zong, G., et al. (2012). (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o427. [Link]
-
J&K Scientific. (R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl, 98%. [Link]
Sources
- 1. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Chiral 3,3′-diaroyl BINOL phosphoric acids: syntheses and evaluation in asymmetric transfer hydrogenation, photophysical, and electrochemical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Synthesis and application of 3-substituted (S)-BINOL as chiral ligands for the asymmetric ethylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
